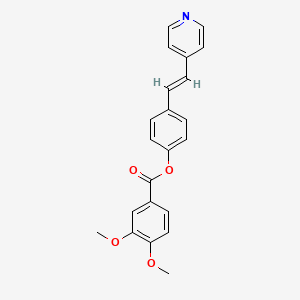
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate
Vue d'ensemble
Description
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate, commonly known as PBD-1, is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. PBD-1 is a member of the stilbenoid family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
Applications De Recherche Scientifique
PBD-1 has been the subject of extensive research due to its potential therapeutic applications. It has been found to exhibit anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. PBD-1 has also been shown to possess anti-inflammatory activity and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, PBD-1 has been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
Mécanisme D'action
The mechanism of action of PBD-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. PBD-1 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
PBD-1 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PBD-1 has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in the metastasis of cancer. In addition, PBD-1 has been shown to reduce the production of inflammatory mediators and cytokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PBD-1 is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one limitation of PBD-1 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further research is needed to fully understand the pharmacokinetics and toxicity of PBD-1.
Orientations Futures
There are several potential future directions for research on PBD-1. One area of interest is the development of PBD-1 analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of PBD-1 as a potential treatment for viral infections, such as herpes simplex virus. In addition, further research is needed to fully understand the mechanism of action of PBD-1 and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, PBD-1 is a promising compound with a broad range of biological activities. Its potential therapeutic applications make it an important subject of research in the field of medicinal chemistry. Further research is needed to fully understand the mechanism of action of PBD-1 and its potential applications in the treatment of cancer, inflammatory diseases, and viral infections.
Propriétés
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-25-20-10-7-18(15-21(20)26-2)22(24)27-19-8-5-16(6-9-19)3-4-17-11-13-23-14-12-17/h3-15H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBBGRMHVDVJGF-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B3396060.png)
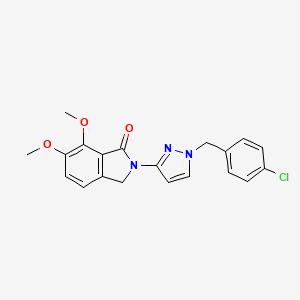
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3396074.png)
![(E)-methyl 2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3396090.png)


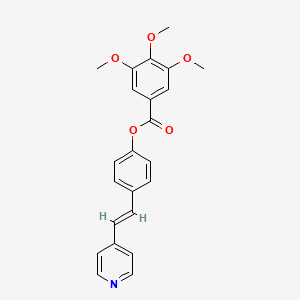
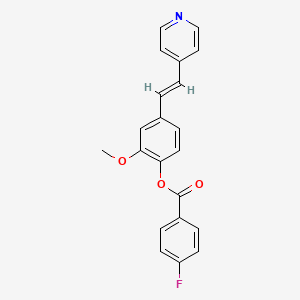

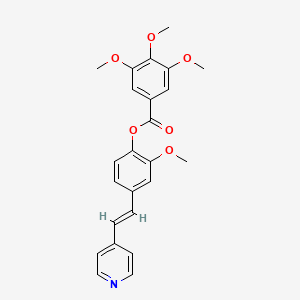
![N-(4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)-3-fluorobenzamide](/img/structure/B3396145.png)
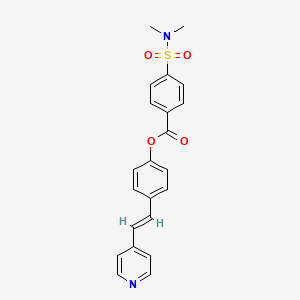
![(E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3396152.png)
